Oxirane, 2-(4-methoxyphenyl)-3-phenyl-
Description
Oxirane (epoxide) derivatives are critical intermediates in organic synthesis and pharmaceutical applications. The compound "Oxirane, 2-(4-methoxyphenyl)-3-phenyl-" features a 1,2-epoxide ring substituted at positions 2 and 3 with 4-methoxyphenyl and phenyl groups, respectively. Its stereochemistry and substituent arrangement significantly influence its reactivity and biological activity.
Properties
CAS No. |
5814-81-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyloxirane |
InChI |
InChI=1S/C15H14O2/c1-16-13-9-7-12(8-10-13)15-14(17-15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
InChI Key |
ZKZNUVVMVYSOFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituents on the oxirane ring dictate electronic, steric, and stereochemical properties. Key analogs include:
Key Observations:
- Electron-withdrawing groups (e.g., NO₂, CF₃): Increase electrophilicity of the epoxide ring, enhancing reactivity in nucleophilic ring-opening reactions .
- Electron-donating groups (e.g., OMe): Stabilize the epoxide but reduce reactivity toward electrophiles .
- Steric effects: Bulky substituents (e.g., trifluoromethyl) can hinder reactions at the epoxide center .
Physical and Chemical Properties
NMR Data Highlights:
- Compound 15 (4-((2R,3R)-3-(4-MeO-Ph)oxiran-2-yl)benzonitrile):
- Compound 27c (trifluoromethyl derivative):
Thermal Stability:
- Trifluoromethyl and nitro substituents enhance thermal stability due to strong C-F and C-NO₂ bonds .
Stereochemical Considerations
- Cis vs. Trans Isomers: Compound 15 exists as a cis isomer (white solid) and trans isomer (oil), demonstrating the impact of stereochemistry on physical state . trans-2-(4-MeO-Ph)-3-(4-NO₂-Ph)oxirane (CAS 14985-27-4) is favored in intramolecular cyclization due to reduced steric clash .
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